Ciprofibrate - 52214-84-3

Ciprofibrate

Catalog Number: EVT-265188
CAS Number: 52214-84-3
Molecular Formula: C13H14Cl2O3
Molecular Weight: 289.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ciprofibrate is a synthetic ligand of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) [, ]. It belongs to the fibrate class of hypolipidemic drugs, specifically, it is a phenoxyisobutyric acid derivative [, ]. In scientific research, Ciprofibrate is primarily used as a potent peroxisome proliferator in rodent models, aiding in the investigation of lipid metabolism, cellular proliferation, and oxidative stress [, , , ].

Mechanism of Action

Ciprofibrate exerts its effects primarily by acting as a ligand for PPARα [, , , ]. Upon binding to PPARα, Ciprofibrate induces conformational changes that facilitate its heterodimerization with the retinoid X receptor (RXR) []. This complex subsequently binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription []. This activation of PPARα influences the expression of genes involved in various metabolic processes, including:

  • Lipid Metabolism: Ciprofibrate upregulates genes involved in fatty acid beta-oxidation, leading to decreased triglyceride and increased high-density lipoprotein (HDL) cholesterol levels [, , , ].
  • Cellular Proliferation: Ciprofibrate has been shown to induce hepatocyte proliferation in rodents, potentially through the activation of signaling pathways downstream of PPARα [, , ].
  • Oxidative Stress: Ciprofibrate treatment can lead to oxidative stress due to increased peroxisomal beta-oxidation, which generates hydrogen peroxide as a byproduct [, ].
Applications
  • Peroxisome Proliferation: Ciprofibrate is a powerful tool for inducing peroxisome proliferation in rodent liver cells, providing insights into the mechanisms regulating peroxisome biogenesis and function [, , , ].
  • Lipid Metabolism: Researchers utilize Ciprofibrate to manipulate lipid profiles in rodents, enabling the investigation of lipid homeostasis, lipoprotein metabolism, and the development of dyslipidemia [, , , ].
  • Hepatocarcinogenesis: Due to its ability to induce hepatocellular carcinomas in rodents, Ciprofibrate serves as a model compound for studying the mechanisms underlying peroxisome proliferator-induced carcinogenesis [, , , ].
  • Species Differences in Drug Response: Studies comparing the effects of Ciprofibrate across various species, such as rats, mice, and marmosets, help elucidate species-specific differences in drug metabolism and response [, ].
  • Interaction with Other Compounds: Researchers utilize Ciprofibrate to investigate its interactions with other drugs or compounds, examining potential synergistic or antagonistic effects [, , , ].

WIN 36117

  • Compound Description: WIN 36117 is a difluoro analogue of ciprofibrate. Like ciprofibrate, it is a hypolipidemic agent and peroxisome proliferator, but with reduced potency. []

Clofibric Acid

  • Compound Description: Clofibric acid is a hypolipidemic agent and a weaker peroxisome proliferator compared to ciprofibrate. []

Fluorofibric Acid

  • Compound Description: Fluorofibric acid is a 4-fluoro analogue of clofibric acid, displaying hypolipidemic properties and a weaker peroxisome proliferator profile compared to ciprofibrate. []
  • Relevance: Similar to WIN 36117, fluorofibric acid exhibits hypolipidemic and peroxisome proliferator effects but with lower potency than ciprofibrate. [] Both compounds produce smaller increases in peroxisome numbers, liver weight, and carnitine acetyltransferase activity and smaller decreases in glutathione S-transferase and glutathione peroxidase activities compared to ciprofibrate. []

Bezafibrate

  • Compound Description: Bezafibrate is another fibrate-class hypolipidemic drug and peroxisome proliferator. []
  • Relevance: Bezafibrate demonstrates a less potent hypolipidemic effect on total cholesterol and triglyceride levels in genetically obese Zucker rats compared to ciprofibrate. [] Both compounds can inhibit oncostatin M and interleukin-6 induced fibrinogen release in a dose-dependent manner. []

Fenofibrate

  • Compound Description: Fenofibrate, like ciprofibrate, belongs to the fibrate class of PPARα agonists used to manage hyperlipidemia. []
  • Relevance: Both fenofibrate and ciprofibrate exacerbate hypercholesterolemia and accelerate atherosclerosis development in apolipoprotein E-deficient mice. [] This effect is attributed to the inhibition of an apoE-independent mechanism responsible for removing lipoprotein remnants from circulation. []

WY-14,643

  • Compound Description: WY-14,643 is a potent and specific PPARα agonist. [, ]
  • Relevance: WY-14,643, similar to ciprofibrate, influences the expression and modification of rat hepatocyte plasma membrane proteins, causing down-regulation of certain proteins and inducing the expression of specific isoforms. [] Like ciprofibrate, it also exacerbates hypercholesterolemia and accelerates atherosclerosis development in apolipoprotein E-deficient mice by inhibiting the apoE-independent removal of lipoprotein remnants. []

Gemfibrozil

  • Compound Description: Gemfibrozil is a fibrate-class hypolipidemic drug. []

2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA)

  • Compound Description: POCA is a peroxisome proliferator that inhibits carnitine palmitoyltransferase I (CPT I). [, ]
  • Relevance: Both ciprofibrate and POCA affect the distribution of carnitine and acylcarnitine esters, but through different mechanisms. [, ] POCA does not alter urinary excretion of acylcarnitine esters or levels in skeletal muscle, whereas ciprofibrate decreases them. [, ] In the liver, ciprofibrate increases the carnitine/CoA ratio and short-chain acylcarnitine/carnitine ratio, while POCA decreases the long-chain acylcarnitine/carnitine ratio. [, ] Both compounds increase hepatic total CoA and carnitine concentrations but decrease plasma carnitine levels. [, ]

Perfluorodecanoic acid (PFDA)

  • Compound Description: PFDA is a peroxisome proliferator that induces hepatic toxicity and hepatocellular proliferation in rats. []

Methylclofenapate

  • Compound Description: Methylclofenapate is a peroxisome proliferator that induces DNA synthesis and liver growth in rodents. []
  • Relevance: Both ciprofibrate and methylclofenapate induce liver growth and DNA synthesis in a PPARα-dependent manner, although there is a delay in the induction of DNA synthesis compared to liver growth. [, ]

Troglitazone

  • Compound Description: Troglitazone is a thiazolidinedione and a PPARγ-specific ligand. []

Lovastatin

  • Compound Description: Lovastatin is a lipid-lowering agent that acts by inhibiting HMG-CoA reductase. []
  • Relevance: Unlike ciprofibrate, which directly stimulates gastrin cells and induces hypergastrinemia, lovastatin does not affect serum gastrin levels. []

Simvastatin

  • Compound Description: Simvastatin, similar to lovastatin, is a lipid-lowering agent that inhibits HMG-CoA reductase. []
  • Relevance: Similar to lovastatin, simvastatin does not affect serum gastrin levels, unlike ciprofibrate. [] Simvastatin effectively reduces LDL cholesterol levels but has minimal impact on LDL particle size, whereas ciprofibrate increases LDL particle size. []

Properties

CAS Number

52214-84-3

Product Name

Ciprofibrate

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)

InChI Key

KPSRODZRAIWAKH-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Solubility

Soluble in DMSO

Synonyms

BRN 1984981; BRN1984981; BRN-1984981; CCRIS 173; CCRIS173; CCRIS-173; Ciprofibrate; WIN 35833; WIN35833; WIN-35833

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.